molecular formula C10H14N6O3S B10901500 N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-cyclopropyl-2-[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10901500
M. Wt: 298.32 g/mol
InChI Key: MAGYSFXZIPYIGQ-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a nitro-substituted pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the intermediate compound with thiosemicarbazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Cyclization: Acidic or basic conditions, heat.

Major Products

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of nitro-substituted pyrazoles on biological systems.

    Industrial Chemistry: The compound’s reactivity can be exploited in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The cyclopropyl group and hydrazinecarbothioamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-CYCLOPROPYL-2-[3-(4-AMINO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-CYCLOPROPYL-2-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N~1~-CYCLOPROPYL-2-[3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C10H14N6O3S

Molecular Weight

298.32 g/mol

IUPAC Name

1-cyclopropyl-3-[3-(4-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C10H14N6O3S/c17-9(13-14-10(20)12-7-1-2-7)3-4-15-6-8(5-11-15)16(18)19/h5-7H,1-4H2,(H,13,17)(H2,12,14,20)

InChI Key

MAGYSFXZIPYIGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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